N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Overview
Description
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide (CAS#: 209467-59-4) is a complex heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthesis of this compound involves several synthetic pathways, including:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
- Microwave irradiation
- One-pot multicomponent reactions .
The industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation : It may undergo oxidation reactions, leading to the formation of various oxidation states.
- Reduction : Reduction processes can modify its functional groups.
- Substitution : Substituents on the benzothiazole or indole rings can be replaced.
- Condensation : Knoevenagel condensation is one such example.
- Cyclization : The pyrrole ring can cyclize under specific conditions.
- Oxidizing agents : For oxidation reactions.
- Reducing agents : For reduction processes.
- Acids and bases : For condensation and cyclization.
- Lewis acids : To facilitate reactions involving the benzothiazole ring.
Major Products:: The specific products depend on reaction conditions, substituents, and reagents. Is there a particular reaction you’d like to explore further?
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential therapeutic applications.
- Industry : In the development of novel materials.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related benzothiazole derivatives and comparing their properties. Some compounds to consider include BLZ945 and N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide) .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c21-18-17(20-23-14-7-3-4-8-16(14)28-20)15(26)10-25(18)24-19(27)12-9-22-13-6-2-1-5-11(12)13/h1-9,21-22,26H,10H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYYJTZDDHNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5S4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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